![molecular formula C15H17NO2S B5813224 N-(4-methylbenzyl)-1-phenylmethanesulfonamide](/img/structure/B5813224.png)
N-(4-methylbenzyl)-1-phenylmethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including those similar to N-(4-methylbenzyl)-1-phenylmethanesulfonamide, often involves the reaction of sulfonyl chlorides with amines or the decomposition of diazomethanes in the presence of alkenes catalyzed by rhodium complexes. For example, Davies et al. (1996) explored the asymmetric cyclopropanations by rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, showcasing a method for synthesizing functionalized cyclopropanes with high enantioselectivity (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be significantly influenced by substitutions on the benzene ring. Gowda et al. (2007) detailed the structure of N-(4-nitrophenyl)methanesulfonamide, illustrating how substituents affect molecular geometry and potentially the biological activity of these compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamides, including those structurally related to this compound, participate in various chemical reactions, such as cycloadditions and rearrangements. Atienza et al. (2011) reported on N-heterocyclic carbenes catalyzing the rearrangement of vinyl sulfones, highlighting the versatile reactivity of sulfonamide derivatives under mild conditions (Atienza, Roth, & Scheidt, 2011).
Physical Properties Analysis
The physical properties of sulfonamide compounds can be explored through various spectroscopic and crystallographic techniques. Luo and Huang (2004) synthesized N-p-methylbenzyl benzamide using solid-phase synthesis and determined its crystal structure, offering insights into the physical characteristics of such molecules (Luo & Huang, 2004).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their stability, reactivity, and interaction with other molecules, are crucial for understanding their potential applications. Ceylan et al. (2015) conducted a theoretical and experimental investigation of a sulfonamide compound, providing detailed insights into its structural, spectroscopic properties, and chemical behavior (Ceylan et al., 2015).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-7-9-14(10-8-13)11-16-19(17,18)12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPQCMKPDTIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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